![molecular formula C21H17N3OS B2972183 6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one CAS No. 1212215-80-9](/img/structure/B2972183.png)
6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one
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Overview
Description
6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one is a complex organic compound that features a unique bicyclic structure fused with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with aromatic aldehydes under acidic conditions.
Bicyclic Structure Formation: The bicyclic structure is formed through a Diels-Alder reaction involving a suitable diene and dienophile.
Coupling Reaction: The final step involves coupling the thiadiazole ring with the bicyclic structure using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Functionalized derivatives with various substituents on the phenyl rings.
Scientific Research Applications
6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, disrupting normal cellular processes. This compound may inhibit key enzymes involved in cancer cell proliferation, leading to apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their broad spectrum of biological activities, including anticancer and antimicrobial properties.
Benzothiazole Derivatives: Exhibits similar biological activities but with different structural features.
Oxadiazole Derivatives: Another class of heterocyclic compounds with significant pharmacological properties.
Uniqueness
6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one is unique due to its bicyclic structure fused with a thiadiazole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a promising candidate for drug development.
Biological Activity
6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one is a complex organic compound with a unique bicyclic structure fused with a thiadiazole ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the formation of the thiadiazole ring and the bicyclic structure. The following steps outline a common synthetic route:
- Formation of the Thiadiazole Ring : React thiosemicarbazide with aromatic aldehydes under acidic conditions.
- Bicyclic Structure Formation : Utilize a Diels-Alder reaction involving suitable diene and dienophile.
- Coupling Reaction : Employ a palladium-catalyzed cross-coupling reaction to attach the thiadiazole ring to the bicyclic structure.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors, potentially inhibiting key enzymes involved in cancer cell proliferation and inducing apoptosis. The thiadiazole ring is particularly noted for its ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets.
- In Vitro Studies : Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.75 µM to 19.5 µM against different cancer types, including breast carcinoma (MCF7) and leukemia cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Mechanism : It is believed that the structural features of the thiadiazole ring contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
- Research Findings : Various derivatives have been tested against bacterial strains, showing promising results in inhibiting growth.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in several studies:
- In Vivo Studies : Animal models have demonstrated that compounds with similar structures can reduce inflammation markers significantly when compared to control groups.
Study on Anticancer Activity
A notable study investigated the effects of this compound on human breast carcinoma cells (MCF7). The results indicated an IC50 value of approximately 10 µM, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
Properties
IUPAC Name |
6-phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-19-12-11-17-16(14-7-3-1-4-8-14)13-18(19)24(17)21-22-20(23-26-21)15-9-5-2-6-10-15/h1-12,16-18H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKQKWDHLWJBEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C=CC(=O)C1N2C3=NC(=NS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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